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molecular formula C16H15NO2 B3061664 10-Isopropyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 135810-42-3

10-Isopropyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No. B3061664
M. Wt: 253.29 g/mol
InChI Key: ACJZSMFIMMQNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571806

Procedure details

Following the proceedure described in Example 1, 3.0 grams of 10H-dibenz[b,f][1,4]oxazepin-11-one and 3.7 grams of 2-propyl bromide were reacted in the presence of 0.82 grams of a 50% dispersion of sodium hydride in mineral oil and 50 ml of dry dimethylformamide. The product was purified on the silica gel column (ethyl acetate/hexane, 1:4). The resulting oil was dissolved in petroleum ether which on standing gave 1.33 grams (30% of theory) of 10-isopropyl-10H-dibenz[b,f][1,4]oxazepin-11-one as colorless needles, m.p. 102°-103° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[C:7](=[O:16])[NH:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[O:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:17][CH:18](Br)[CH3:19].[H-].[Na+]>CN(C)C=O>[CH:18]([N:8]1[C:7](=[O:16])[C:6]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[O:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]1=2)([CH3:19])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=CC=CC2=C1C(NC1=C(O2)C=CC=C1)=O
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
CC(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified on the silica gel column (ethyl acetate/hexane, 1:4)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in petroleum ether which

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C2=C(OC3=C(C1=O)C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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